molecular formula C13H18Cl2N2O2 B1452374 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220031-37-7

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1452374
CAS No.: 1220031-37-7
M. Wt: 305.2 g/mol
InChI Key: SDQLTTJPYTYWDZ-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O2 It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-(4-piperidinyl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Piperidinyl)ethyl 4-chlorobenzoate hydrochloride
  • 2-(4-Piperidinyl)ethyl 4-chlorophenylacetate hydrochloride
  • 2-(4-Piperidinyl)ethyl 4-chlorobutyrate hydrochloride

Uniqueness

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique due to its specific combination of a piperidine ring and a chlorinated pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .

Properties

IUPAC Name

2-piperidin-4-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-11-3-7-16-12(9-11)13(17)18-8-4-10-1-5-15-6-2-10;/h3,7,9-10,15H,1-2,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQLTTJPYTYWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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